PI3Kδ Enzymatic Inhibition: Sub-Nanomolar Potency Versus Clinical Comparators
WNY1613 demonstrates exceptional potency against the PI3Kδ isoform with an IC50 of 1.2 nM, positioning it among the most potent PI3Kδ inhibitors reported [1]. This compares favorably to the approved selective PI3Kδ inhibitor Idelalisib (IC50 = 2.5 nM) and the dual PI3Kδ/γ inhibitor Duvelisib (PI3Kδ IC50 = 2.5 nM), as well as other clinical candidates like AM-1430 (IC50 = 4.6 nM) and CHMFL-PI3KD-317 (IC50 = 6 nM) . The 1.2 nM IC50 value indicates a 2- to 5-fold improvement in biochemical potency over these established inhibitors, which is a critical factor for achieving target engagement at lower doses and potentially mitigating off-target effects.
| Evidence Dimension | PI3Kδ enzymatic inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 1.2 nM |
| Comparator Or Baseline | Idelalisib: 2.5 nM; Duvelisib: 2.5 nM; AM-1430: 4.6 nM; CHMFL-PI3KD-317: 6 nM |
| Quantified Difference | 2.1-fold more potent than Idelalisib/Duvelisib; 3.8-fold more potent than AM-1430; 5.0-fold more potent than CHMFL-PI3KD-317 |
| Conditions | In vitro enzymatic assay using recombinant PI3Kδ |
Why This Matters
Higher potency at the enzymatic level allows for lower effective concentrations in cellular and in vivo settings, potentially reducing the risk of off-target effects and improving the therapeutic window.
- [1] Sharma P, et al. Molecules. 2021;26(14):4213. View Source
